2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine atoms into the benzoic acid structure. One common method is the reaction of 2-chlorobenzoic acid with difluoromethyl and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive and corrosive nature of fluorine-containing reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated derivatives of benzoic acid, which can be further utilized in different applications .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic structures.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-(Difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the same aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoro-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-4-2-1-3(9(13,14)15)5(8(16)17)6(4)7(11)12/h1-2,7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVBPONGCLUQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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